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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 24-hour continuous infusion

protocol for DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor

(TAFIa). The information is compiled from preclinical and clinical studies to guide researchers

and drug development professionals in the application of DS-1040 for enhancing fibrinolysis.

Introduction to DS-1040
DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis

inhibitor (TAFIa).[1] By inhibiting TAFIa, DS-1040 prevents the removal of C-terminal lysine

residues from partially degraded fibrin, thereby enhancing the binding of plasminogen and

tissue plasminogen activator (t-PA) to the fibrin clot. This results in an increased generation of

plasmin and more efficient clot lysis.[1] DS-1040 has been investigated for the treatment of

thromboembolic diseases.[1]

Signaling Pathway of DS-1040 in Fibrinolysis
The following diagram illustrates the mechanism of action of DS-1040 within the fibrinolytic

pathway.

Caption: Mechanism of DS-1040 in enhancing fibrinolysis.
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Detailed methodologies for key experiments are provided below.

24-Hour Continuous Intravenous Infusion of DS-1040
This protocol is based on the methodology used in the first-in-human Phase 1 clinical trial.[1]

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of DS-1040 administered as a 24-hour continuous intravenous

infusion.

Study Population: Healthy adult subjects.[1]

Dosage: Single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo,

were administered.[1]

Procedure:

A single dose of DS-1040 or placebo is administered intravenously over a 24-hour period.

[1]

Blood samples for pharmacokinetic and pharmacodynamic analysis are collected at pre-

specified time points during and after the infusion.

Pharmacokinetic Analysis of DS-1040
Objective: To determine the plasma concentration of DS-1040 over time.

Sample Collection: Venous blood samples (3 mL) are collected in K2-EDTA tubes at

baseline, and at 0.5, 3, 6, 18, 24, 48, and 96 hours after the start of the infusion.[2]

Sample Processing:

Immediately after collection, mix the blood by inversion and cool on ice.[2]

Centrifuge at 1500 x g for 15 minutes at 4°C to separate the plasma.[2]

Store plasma samples at or below -20°C until analysis.[2]

Bioanalytical Method:
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Plasma concentrations of DS-1040 are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

The assay should be validated for a linear range, for example, between 0.500 and 500

ng/mL.[2]

Pharmacodynamic Assays
Objective: To measure the enzymatic activity of activated TAFI in plasma.

Methodology: A chromogenic assay, such as the STA®-Stachrom® TAFI assay, can be used.

[2]

Principle: This assay measures the amount of active TAFIa by its ability to cleave a specific

substrate, leading to a color change that is proportional to the TAFIa activity.

Procedure (General Steps):

Collect citrated plasma from blood samples.

Activate TAFI to TAFIa using a thrombin/thrombomodulin complex.

Add a specific chromogenic substrate for TAFIa.

Measure the change in absorbance over time using a spectrophotometer.

Calculate TAFIa activity relative to a standard calibrator.

Objective: To assess the overall potential of plasma to lyse a fibrin clot.

Principle: A clot is formed in a plasma sample, and the time it takes for the clot to lyse is

measured. A shorter clot lysis time indicates enhanced fibrinolysis.

Procedure (General Steps):

Prepare platelet-poor plasma from citrated blood samples.

Initiate clot formation by adding tissue factor, phospholipids, and calcium.
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Simultaneously, add a standardized amount of t-PA to initiate fibrinolysis.

Monitor the clot turbidity (absorbance) over time in a microplate reader.

The clot lysis time is typically defined as the time from the peak turbidity to 50% lysis.[3]

Objective: To quantify the levels of D-dimer, a specific fibrin degradation product, in plasma.

Methodology: An immunoturbidimetric assay, such as the STA®-Liatest® D-Di assay, can be

utilized.[2]

Principle: Latex particles coated with monoclonal antibodies specific for D-dimer are

agglutinated in the presence of D-dimer in the plasma sample. The resulting increase in

turbidity is measured and is proportional to the D-dimer concentration.

Procedure (General Steps):

Collect citrated plasma from blood samples.

Mix the plasma sample with the latex reagent.

Measure the change in turbidity using an automated coagulation analyzer.

Quantify the D-dimer concentration against a calibration curve.

Results are often reported in fibrinogen equivalent units (FEU).[2]

Data Presentation
The following tables summarize the expected pharmacokinetic and pharmacodynamic

outcomes based on the first-in-human study of DS-1040. Note that specific quantitative data

from the 24-hour continuous infusion cohorts were not publicly available in a detailed tabular

format. The data presented here are illustrative of the reported trends.

Table 1: Pharmacokinetic Parameters of DS-1040 Following 24-h Continuous Infusion

(Illustrative)
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Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)

Low Dose

Medium Dose

High Dose

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the

plasma concentration-time curve. Plasma exposure of DS-1040 was observed to increase

proportionally with the increase in dose.[1]

Table 2: Pharmacodynamic Effects of DS-1040 Following 24-h Continuous Infusion (Illustrative

Trends)

Dose TAFIa Activity
50% Clot Lysis
Time

D-dimer Levels

Placebo No significant change No significant change No significant change

Low Dose
Dose-dependent

decrease

Dose-dependent

decrease

Increase in some

individuals

Medium Dose
Dose-dependent

decrease

Dose-dependent

decrease

Increase in some

individuals

High Dose
Dose-dependent

decrease

Dose-dependent

decrease

Increase in some

individuals

DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFIa activity

and in 50% clot lysis time. The levels of D-dimer, indicative of endogenous fibrinolysis,

increased in some individuals following DS-1040 treatment.[1]

Experimental Workflow
The diagram below outlines the general workflow for a clinical study involving a 24-hour

continuous infusion of DS-1040.
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Caption: Clinical study workflow for DS-1040 continuous infusion.
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The 24-hour continuous infusion of DS-1040 has been shown to be a viable method of

administration for achieving sustained inhibition of TAFIa and enhancement of fibrinolysis. The

protocols and data presented in these application notes provide a framework for researchers

and scientists to design and conduct further studies with DS-1040. Careful adherence to

validated bioanalytical and pharmacodynamic assays is crucial for obtaining reliable and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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